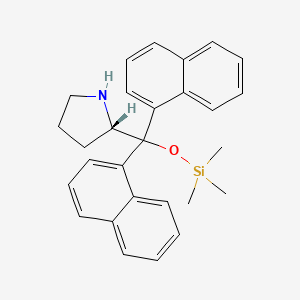
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring, an amino group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high stereoselectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclopropanation reactions using flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes . The use of advanced catalysts and optimized reaction conditions ensures the consistent production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The cyclopropane ring’s rigidity and the compound’s stereochemistry play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing amino acids, such as:
1-aminocyclopropanecarboxylic acid (ACC): Known for its role as a plant hormone precursor.
Cyclopropylphosphonates: Used in the synthesis of enzyme inhibitors and antibiotics.
The uniqueness of this compound lies in its specific stereochemistry and the presence of an ethyl ester group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8+/m1/s1 |
Clé InChI |
CHAJAQRVAZTEPG-SVRRBLITSA-N |
SMILES isomérique |
CC[C@@H]1C[C@]1(C(=O)OCC)N |
SMILES canonique |
CCC1CC1(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)


![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)


